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Application Notes: Tyk2 Inhibitor in a Mouse Model of Psoriasis

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Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by epidermal hyperplasia, parakeratosis, and infiltration of immune cells.[1][2] The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a cornerstone of psoriasis pathogenesis.[1][3][4] Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a key intracellular enzyme that mediates signaling for several cytokines implicated in psoriasis, including IL-23, IL-12, and Type I interferons.[5][6][7][8] By binding to cytokine receptors, these molecules activate Tyk2 and other JAKs, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[7][9] Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and keratinocyte proliferation.[9][10]

Given its central role in these pro-inflammatory pathways, Tyk2 has emerged as a promising therapeutic target for psoriasis.[7][11] Selective Tyk2 inhibitors are designed to modulate these key cytokine pathways while minimizing off-target effects associated with broader JAK inhibitors.[10][12][13] The imiquimod (IMQ)-induced dermatitis model in mice is a widely used and robust preclinical model that recapitulates many features of human plaque psoriasis, including skin thickening, scaling (hyperkeratosis), erythema, and a dependence on the IL-23/IL-17 axis.[1][2][4][14]

This document provides detailed protocols for utilizing a selective Tyk2 inhibitor (referred to generically, with specific examples like BMS-986165 cited from literature) in an IMQ-induced

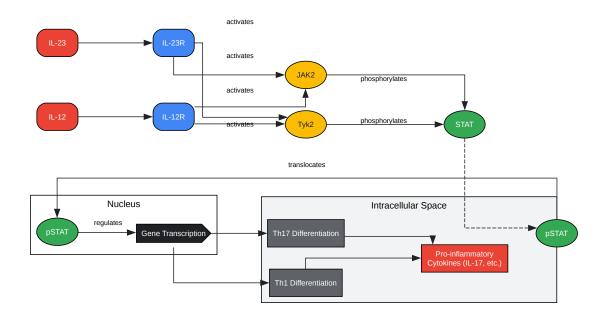


psoriasis mouse model, outlines expected outcomes, and presents data in a structured format for researchers.

Tyk2 Signaling Pathway in Psoriasis

The diagram below illustrates the central role of Tyk2 in mediating signals from key proinflammatory cytokines involved in the pathogenesis of psoriasis. Cytokines like IL-23 and IL-12 bind to their respective receptors on immune cells, leading to the activation of Tyk2 and JAK2. This initiates a phosphorylation cascade culminating in the activation of STAT proteins, which drive the differentiation of Th1 and Th17 cells and the production of inflammatory mediators.





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Caption: Tyk2-mediated signaling cascade in psoriasis pathogenesis.



Experimental Protocols Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This protocol describes the induction of psoriasis-like skin inflammation in mice using a commercially available 5% imiquimod cream.

Materials:

- Mice: C57BL/6 or BALB/c mice (female, 8-10 weeks old) are commonly used.[3][15]
- 5% Imiquimod cream (e.g., Aldara™).[3][4]
- Control cream (e.g., Vaseline Lanette cream or standard vehicle).[16][17]
- Electric clippers and shaver.
- Calipers for measuring ear and skin thickness.
- Analytical balance.

Procedure:

- Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.
- Hair Removal: One day before the first IMQ application, anesthetize the mice. Shave a section of the dorsal skin (e.g., 2 cm x 2.5 cm) using electric clippers, followed by an electric shaver for complete hair removal.[16]
- Baseline Measurements: On Day 0, before the first application, measure and record the baseline body weight, ear thickness, and dorsal skin thickness.
- IMQ Application: For 5-7 consecutive days, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and one ear.[3][16][17] This is equivalent to 3.125 mg of the active ingredient. Gently rub the cream until it is evenly distributed.
- Control Group: Treat the control group of mice with a similar amount of vehicle cream on the same skin areas.[16]



- Daily Monitoring: Throughout the experiment, monitor the mice daily for:
 - Body weight.
 - Ear and dorsal skin thickness using calipers.[14][15]
 - Psoriasis Area and Severity Index (PASI) scoring.

Preparation and Administration of Topical Tyk2 Inhibitor

This protocol is based on studies using topical formulations of selective Tyk2 inhibitors, such as BMS-986165.[17]

Materials:

- Selective Tyk2 inhibitor (e.g., BMS-986165).
- Vehicle for ointment preparation (e.g., Vaseline, DMSO).
- Syringes or application tools.

Procedure:

- Inhibitor Preparation: Prepare the Tyk2 inhibitor ointment at the desired concentration (e.g., 1.5% BMS-986165 in a Vaseline/DMSO vehicle).[17] Ensure the inhibitor is fully dissolved and homogeneously mixed. Prepare a vehicle-only ointment for the control group.
- Treatment Groups: Divide the IMQ-treated mice into at least two groups:
 - IMQ + Vehicle Ointment.
 - IMQ + Tyk2 Inhibitor Ointment.
- Topical Administration: Starting from Day 0 (prophylactic) or Day 2 (therapeutic), apply the assigned treatment ointment (e.g., 100 mg per mouse) to the IMQ-treated dorsal skin area. [15][17] The application should follow the daily IMQ treatment.
- Treatment Schedule: Continue the daily topical treatment for the duration of the IMQ application (5-7 days).



Endpoint Analysis and Assessments

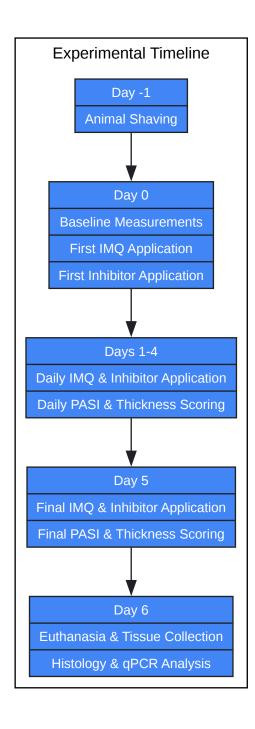
- a. Clinical Scoring (PASI):
- Score the severity of the skin inflammation daily based on a modified Psoriasis Area and Severity Index (PASI).[3][15]
- Evaluate three parameters: erythema (redness), scaling, and infiltration (thickness) on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).
- The total PASI score is the sum of the individual scores (maximum of 12).[17]
- b. Histological Analysis:
- At the end of the experiment (e.g., Day 6 or Day 8), euthanize the mice.
- Collect skin biopsies from the treated dorsal area.
- Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
- Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis),
 parakeratosis, and inflammatory cell infiltration.[17][18]
- Perform immunofluorescent staining for proliferation markers like PCNA to quantify keratinocyte hyperproliferation.[17]
- c. Cytokine and Gene Expression Analysis (qPCR):
- Collect skin tissue and/or draining lymph nodes.
- Homogenize the tissue and extract total RNA.
- Perform reverse transcription to synthesize cDNA.
- Use quantitative real-time PCR (qPCR) to measure the mRNA expression levels of key psoriasis-related genes. Important targets include:
 - Pro-inflammatory cytokines: Il17a, Il17f, Il23a, Il1b, Il22.[1][17][19]



- Chemokines:Cxcl2, Ccl3.[17]
- Antimicrobial peptides:S100a8, S100a9.[11][17]

Experimental Workflow

The following diagram outlines the typical timeline for an IMQ-induced psoriasis study involving a topical Tyk2 inhibitor.





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Caption: Typical experimental workflow for the psoriasis mouse model.

Expected Results and Data Presentation

Treatment with a selective Tyk2 inhibitor is expected to significantly ameliorate the signs of IMQ-induced psoriasis-like dermatitis.[17][18][20] This includes a dose-dependent reduction in clinical PASI scores, ear and back skin thickness, and attenuation of epidermal thickening (acanthosis) upon histological examination.[18] At the molecular level, the inhibitor should suppress the expression of pro-inflammatory cytokines, chemokines, and antimicrobial peptides that are characteristic of the psoriatic inflammatory response.[17][19]

Table 1: Representative Clinical Assessment Data

| Treatment Group | Mean Total PASI Score (Day 5) | Mean Ear Thickness (mm, Day 5) | Mean Epidermal Thickness (μm, Day 6) |
|----------------------------|----------------------------------|--------------------------------------|--|
| Control (Vehicle Cream) | 0.2 ± 0.1 | 0.21 ± 0.02 | 20 ± 5 |
| IMQ + Vehicle Ointment | 8.5 ± 1.2 | 0.45 ± 0.05 | 110 ± 15 |
| IMQ + Tyk2 Inhibitor | 3.1 ± 0.8 | 0.29 ± 0.04 | 45 ± 10 |

Data are representative based on published findings showing significant reductions in these parameters with Tyk2 inhibition.[17][18][19]

Table 2: Representative Gene Expression Data (Fold Change vs. Control)



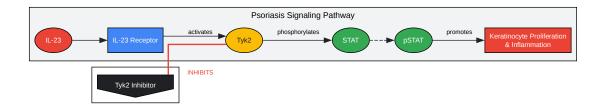
| Gene Target | IMQ + Vehicle Ointment | IMQ + Tyk2 Inhibitor |
|-------------|------------------------|----------------------|
| II17a | ↑ 50-fold | ↑ 15-fold |
| Il23a | ↑ 25-fold | ↑ 8-fold |
| 1122 | ↑ 30-fold | ↑ 10-fold |
| S100a9 | ↑ 100-fold | ↑ 25-fold |

Data are representative of qPCR results from skin homogenates, indicating a marked suppression of inflammatory gene expression with Tyk2 inhibitor treatment.[17][19]

Mechanism of Action of Tyk2 Inhibition

The Tyk2 inhibitor acts by selectively binding to the Tyk2 enzyme, preventing its activation and subsequent phosphorylation of STAT proteins. This effectively interrupts the signaling cascade downstream of key cytokine receptors like IL-23R, thereby reducing the inflammatory response that drives psoriasis. Some inhibitors, like deucravacitinib, are allosteric, binding to the regulatory pseudokinase domain (JH2) rather than the active catalytic domain (JH1), which confers high selectivity over other JAK family members.[9][10][21]





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Caption: Inhibition of the Tyk2 signaling cascade by a selective inhibitor.



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